molecular formula C10H15NO2 B2564188 (3,4-Dimethoxy-2-methylphenyl)methanamine CAS No. 1785460-02-7

(3,4-Dimethoxy-2-methylphenyl)methanamine

Cat. No.: B2564188
CAS No.: 1785460-02-7
M. Wt: 181.235
InChI Key: SPZUWMGYGQNTCZ-UHFFFAOYSA-N
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Description

(3,4-Dimethoxy-2-methylphenyl)methanamine is a chemical compound belonging to the class of phenethylamines It is structurally characterized by the presence of two methoxy groups and a methyl group attached to a phenyl ring, with a methanamine group as a side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,4-Dimethoxy-2-methylphenyl)methanamine typically involves the following steps:

    Starting Material: The synthesis begins with 3,4-dimethoxy-2-methylbenzaldehyde.

    Reductive Amination: The aldehyde group is converted to an amine group through reductive amination. This involves the reaction of the aldehyde with ammonia or a primary amine in the presence of a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride.

    Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the final compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reductive amination processes with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(3,4-Dimethoxy-2-methylphenyl)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the methoxy groups to hydroxyl groups.

    Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like bromine or chlorinating agents can be used for halogenation reactions.

Major Products Formed

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Hydroxylated derivatives.

    Substitution: Halogenated or other substituted phenyl derivatives.

Scientific Research Applications

(3,4-Dimethoxy-2-methylphenyl)methanamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on neurotransmitter systems.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3,4-Dimethoxy-2-methylphenyl)methanamine involves its interaction with molecular targets such as enzymes and receptors. The methoxy groups and the amine side chain play crucial roles in binding to these targets, influencing their activity and leading to various biological effects. The exact pathways and molecular targets are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxyphenethylamine: Similar structure but lacks the methyl group on the phenyl ring.

    Mescaline: Contains an additional methoxy group at the 5-position of the phenyl ring.

    2,5-Dimethoxy-4-methylamphetamine: Similar structure but with an additional methyl group on the amine side chain.

Uniqueness

(3,4-Dimethoxy-2-methylphenyl)methanamine is unique due to the specific arrangement of its methoxy and methyl groups, which confer distinct chemical and biological properties compared to its analogues

Properties

IUPAC Name

(3,4-dimethoxy-2-methylphenyl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2/c1-7-8(6-11)4-5-9(12-2)10(7)13-3/h4-5H,6,11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPZUWMGYGQNTCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1OC)OC)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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